N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Overview
Description
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: is an organic compound characterized by the presence of a pyridine ring and a pyrrolidine moiety connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: Pyridine-2-amine and pyrrolidine are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine group, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The amine group in the pyridine ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base are frequently employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various N-alkylated or N-arylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)pyridin-2-amine
- N-(pyridin-3-ylmethyl)pyrrolidine
- N-(pyridin-3-ylmethyl)piperidine
Uniqueness
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is unique due to the combination of its pyridine and pyrrolidine moieties This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHXEJVQQWFIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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